o-Cresol alpha-D-Glucuronide
Description
Contextual Significance of Glucuronide Conjugates in Phase II Biotransformation
Phase II biotransformation reactions are conjugation processes where a foreign compound or its Phase I metabolite is coupled with an endogenous molecule. uomus.edu.iqwikipathways.org This conjugation, most commonly glucuronidation, significantly increases the water solubility of the xenobiotic, facilitating its excretion from the body, primarily through urine. uomus.edu.iqjove.com Glucuronidation is considered the most important Phase II reaction due to the readily available supply of D-glucuronic acid (derived from D-glucose) and the wide array of functional groups that can be conjugated. uomus.edu.iqjove.com
The enzymes responsible for catalyzing this reaction are the UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), to the substrate. wikipathways.orgjove.com This process forms a glucuronide conjugate, such as o-cresol (B1677501) alpha-D-glucuronide. jove.comcymitquimica.com The resulting conjugates are generally biologically inactive and less toxic than their parent compounds. uomus.edu.iq
Rationale for Dedicated Research on o-Cresol alpha-D-Glucuronide
The dedicated research focus on this compound is primarily driven by its role as a biomarker for exposure to toluene (B28343). brieflands.comnih.govtandfonline.com Toluene, a widely used industrial solvent, is metabolized in the body to various compounds, including o-cresol. nih.govtandfonline.com This o-cresol is then conjugated with glucuronic acid to form o-cresol glucuronide, which is subsequently excreted in the urine. drugbank.comepa.gov Therefore, the quantification of urinary o-cresol and its glucuronide conjugate serves as a reliable indicator of occupational or environmental exposure to toluene. brieflands.comtandfonline.com
Furthermore, studying this compound provides insights into the broader mechanisms of cresol (B1669610) metabolism and detoxification. drugbank.com While glucuronidation is typically a detoxification pathway, there is growing evidence that some glucuronide conjugates may possess biological activity of their own, prompting further investigation into the specific roles of these metabolites. nih.govrsc.org
Overview of Current Research Landscape
The current research landscape for this compound is multifaceted, encompassing several key areas:
Biomonitoring and Toxicology: A significant portion of research is dedicated to refining analytical methods for the detection and quantification of o-cresol and its glucuronide in biological samples, particularly urine, to assess toluene exposure levels in various occupational settings like the printing industry. brieflands.comtandfonline.comtandfonline.com Studies often compare the efficacy of different biomarkers, such as urinary toluene versus o-cresol, to determine the most sensitive and specific indicators of exposure. tandfonline.comresearchgate.net
Synthesis and Characterization: There is ongoing research into the chemical synthesis of o-cresol glucuronide isomers. rsc.orgresearchgate.netacs.org These synthetic routes are crucial for producing pure standards for analytical and toxicological studies, allowing for a more accurate investigation of their biological properties without confounding factors from other metabolites. nih.govresearchgate.net
Metabolism and Biological Activity: Researchers are exploring the metabolic pathways of cresols and the role of glucuronidation in their detoxification. drugbank.comnih.gov While glucuronidation of cresols is a major detoxification route, some studies are beginning to investigate the potential biological effects of the glucuronide conjugates themselves. nih.govrsc.orgresearchgate.net For instance, research on the related compound, p-cresol (B1678582) glucuronide, suggests that it may not be biologically inert and could even have protective effects. nih.govrsc.org
Gut Microbiome Interactions: Emerging research is investigating the interplay between the gut microbiome and the metabolism of phenolic compounds like cresols. whiterose.ac.ukacs.org Gut bacteria can produce cresols from dietary sources, which are then absorbed and undergo glucuronidation. tandfonline.com Furthermore, some gut bacteria possess enzymes (β-glucuronidases) capable of cleaving glucuronide conjugates, potentially releasing the parent compound and influencing its local and systemic effects. whiterose.ac.ukacs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆O₇ | cymitquimica.comalfa-chemistry.com |
| Molecular Weight | 284.26 g/mol | alfa-chemistry.comlabsolu.ca |
| Appearance | Off-White Solid | alfa-chemistry.com |
| Melting Point | 147-149ºC | alfa-chemistry.com |
| CAS Number | 111897-99-5 | cymitquimica.comalfa-chemistry.com |
Interactive Data Table: Key Research Findings
| Research Area | Finding | References |
| Biomonitoring | Urinary o-cresol is a biomarker for toluene exposure, though urinary toluene may be more specific at low exposure levels. | brieflands.comtandfonline.com |
| Metabolism | o-Cresol is metabolized in the liver and conjugated with glucuronic acid before being excreted in the urine. | drugbank.comepa.gov |
| Synthesis | Chemical synthesis methods have been developed to produce pure o-cresol β-D-glucuronide for research purposes. | researchgate.net |
| Biological Activity | Glucuronidation of cresols generally leads to less toxic compounds compared to the parent cresols. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10-,11?,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZSICMSBXXRN-YWNZWZMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Endogenous Formation of O Cresol Alpha D Glucuronide
Metabolic Origins of o-Cresol (B1677501) Precursor in Biological Systems
The precursor to o-Cresol alpha-D-Glucuronide, o-cresol (2-methylphenol), originates from both external (xenobiotic) and internal (endogenous) sources. As a xenobiotic, o-cresol is present in the environment due to both natural and anthropogenic activities. It occurs naturally in the oils of various plants, such as jasmine and conifers, and is a product of combustion from natural events like forest fires and volcanic activity. who.int Significant human exposure comes from industrial sources, as cresols are by-products of crude oil and coal tar distillation. who.int Consequently, o-cresol is found in vehicle exhaust, emissions from municipal waste incinerators, and smoke from coal and wood combustion. who.intcdc.gov Tobacco smoke is another notable source of exposure. who.int
Endogenously, o-cresol is recognized as a minor urinary metabolite of toluene (B28343), indicating that exposure to this common solvent can lead to the formation of o-cresol within the body. nih.gov While its isomer, p-cresol (B1678582), is a well-established end product of tyrosine and phenylalanine metabolism by anaerobic intestinal bacteria, the specific contribution of the gut microbiome to endogenous o-cresol levels is less characterized but is considered a potential pathway. hmdb.ca
Glucuronidation as a Primary Conjugation Pathway for o-Cresol
Glucuronidation is a critical Phase II metabolic reaction that converts lipophilic compounds into more water-soluble, and thus more easily excretable, products. jove.comnih.gov This process is a principal conjugation pathway for phenolic compounds like o-cresol. The addition of a glucuronic acid moiety to the hydroxyl group of o-cresol significantly increases its hydrophilicity, facilitating its elimination from the body via urine or feces. jove.com
For the broader class of cresols, glucuronidation and sulfation are the two major competing conjugation pathways. mdpi.com Studies on similar phenolic compounds, such as ortho-phenylphenol, confirm that glucuronidation is a significant metabolic route in mice, rats, and humans, alongside sulfation. nih.gov This establishes glucuronidation as a primary and essential pathway in the detoxification and clearance of o-cresol.
Enzymatic Systems Governing o-Cresol Glucuronidation
The conjugation of o-cresol with glucuronic acid is not a spontaneous reaction but is governed by a specific family of enzymes. These enzymatic systems exhibit selectivity and are crucial in determining the rate and nature of the final glucuronide product.
Role of UDP-Glucuronosyltransferases (UGTs) in Anomer Formation
The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). jove.comnih.gov These enzymes catalyze the transfer of a glucuronic acid group from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate like o-cresol. jove.com The UGT-catalyzed reaction is known to proceed via a mechanism that results in the inversion of the stereochemical configuration at the anomeric carbon of the glucuronic acid moiety. Since the glucuronic acid in the UDPGA donor molecule exists in the alpha-configuration, the resulting product is typically a beta-D-glucuronide. nih.gov
The formation of an alpha-D-glucuronide, as specified in the subject compound, would represent a deviation from this well-established mechanism. The specific enzymatic conditions or UGT isoforms that would lead to the retention of the alpha-configuration, rather than the typical inversion to the beta-configuration, are not documented in the available scientific literature. Therefore, while UGTs are responsible for the glucuronidation of o-cresol, the formation of the beta-anomer is the expected outcome.
Investigation of Specific UGT Isoforms Implicated in this compound Synthesis
The UGT enzyme superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being primarily responsible for the metabolism of most drugs and xenobiotics in humans. nih.govhyphadiscovery.com While the specific UGT isoforms that catalyze the glucuronidation of o-cresol have not been definitively identified, extensive research on its isomer, p-cresol, provides valuable insights.
Studies using human liver and kidney microsomes, as well as recombinant UGT enzymes, have identified UGT1A6 and UGT1A9 as the primary catalysts for the formation of p-cresol glucuronide. nih.govresearchgate.net UGT1A6 appears to be the predominant enzyme in the liver, while both UGT1A6 and UGT1A9 contribute significantly in the kidney. nih.gov Given the structural similarity between the cresol (B1669610) isomers, it is highly probable that these same isoforms, or others with a preference for small planar phenols, are involved in the glucuronidation of o-cresol. nih.gov
| UGT Isoform | Primary Tissue Location | Contribution to p-Cresol Glucuronidation |
|---|---|---|
| UGT1A6 | Liver, Kidney | Predominant in liver (78-81% contribution) and major in kidney (54-63% contribution). nih.gov |
| UGT1A9 | Liver, Kidney | Minor in liver (3-6% contribution) but significant in kidney (36% contribution). nih.gov |
Comparative Enzymology Across Biological Species
Significant inter-species differences exist in the metabolism of cresols, particularly in the balance between glucuronidation and sulfation. These variations are critical when extrapolating toxicological data from animal models to humans. bioivt.com
A prominent example is the metabolism of p-cresol. In humans, the primary metabolic route is sulfation, resulting in higher circulating levels of p-cresyl sulfate (B86663) compared to p-cresyl glucuronide. nih.govoup.com In contrast, mice metabolize p-cresol to both its sulfate and glucuronide conjugates in roughly similar proportions, making p-cresyl glucuronide a much more significant metabolite in mice than in humans. nih.govoup.com
Similar species-dependent patterns are observed for other ortho-substituted phenols. For ortho-phenylphenol, the ratio of sulfation to glucuronidation varies markedly between species. At low doses, sulfation is the major pathway in rats (82%), humans (69%), and mice (57%). Correspondingly, glucuronidation is a more minor pathway, accounting for 7% of metabolites in rats, 4% in humans, and 29% in mice, highlighting the mouse's greater capacity for glucuronidation of this compound compared to other species. nih.gov These findings suggest that the enzymatic systems governing o-cresol glucuronidation likely exhibit significant variation across different biological species.
| Species | OPP-Sulfate (% of urinary metabolites) | OPP-Glucuronide (% of urinary metabolites) |
|---|---|---|
| Mouse | 57% | 29% |
| Rat | 82% | 7% |
| Human | 69% | 4% |
*Data sourced from a study on ortho-phenylphenol (OPP), a structurally similar compound. nih.gov
Interconnection with Other Xenobiotic and Endogenous Conjugation Pathways
The metabolic fate of o-cresol is not determined by glucuronidation alone. Its biotransformation is interconnected with other major xenobiotic and endogenous conjugation pathways, primarily sulfation and oxidation.
Competition with Sulfation: For small phenolic compounds, glucuronidation and sulfation are often competing Phase II pathways. washington.edu The balance between these two pathways can be influenced by several factors, including the substrate concentration, the relative expression and activity of UGT and sulfotransferase (SULT) enzymes in a specific tissue, and the availability of their respective cofactors (UDPGA for UGTs and PAPS for SULTs). At low substrate concentrations, sulfation is often the higher-affinity pathway, but it can become saturated at higher concentrations, leading to a metabolic shift towards glucuronidation. mdpi.comnih.gov
Interplay with Phase I Oxidation: Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can precede Phase II conjugation. nih.gov Aromatic oxidation of the cresol ring can occur, leading to the formation of hydroquinone (B1673460) derivatives. nih.gov For p-cresol, CYP2E1, CYP2D6, and CYP1A2 have been identified as active enzymes in its oxidation. nih.govresearchgate.net These oxidized intermediates can then be conjugated by UGTs or other Phase II enzymes. This creates a multi-step metabolic network where the initial oxidative step by CYPs can generate different substrates for subsequent glucuronidation or sulfation reactions.
Metabolic Inhibition: As a substrate for UGT enzymes, o-cresol can competitively inhibit the glucuronidation of other drugs or endogenous compounds that are metabolized by the same UGT isoforms. Research has shown that p-cresol is a potent competitive inhibitor of UGT1A9, affecting the metabolism of drugs like mycophenolic acid. nih.gov This highlights the potential for o-cresol to be involved in drug-drug interactions by competing for limited enzymatic resources.
Chemical Synthesis and Stereochemical Considerations of O Cresol Alpha D Glucuronide
Methodologies for Stereoselective Glycosylation to Achieve Alpha-Anomer Configuration
The stereoselective synthesis of α-glucuronides is a complex task due to the thermodynamic preference for the β-anomer and the influence of various factors on the reaction's stereochemical outcome. Several methodologies have been developed to favor the formation of the α-glycosidic bond.
One classical approach is the Koenigs-Knorr reaction , which involves the reaction of a glycosyl halide with an alcohol. wikipedia.org To favor the α-anomer, non-participating protecting groups are typically used on the C-2 hydroxyl of the glucuronic acid donor. The use of ether protecting groups, such as benzyl (B1604629) ethers, prevents the formation of an intermediate that would lead to the 1,2-trans product (β-glucuronide). wikipedia.org For instance, the synthesis of morphine 6-α-D-glucuronide was achieved using a 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide donor with a zinc bromide catalyst, highlighting a potential route for o-cresol (B1677501). nih.gov
The Helferich method , a modification of the Koenigs-Knorr reaction, often employs mercury salts. wikipedia.org More recent improvements to the Helferich procedure have demonstrated that the use of boron trifluoride etherate (BF₃·OEt₂) in combination with a base like triethylamine (B128534) can lead to high α-stereoselectivity under mild conditions. mdpi.comresearchgate.net This approach avoids the use of toxic heavy metal salts and offers a more practical route to α-glycosides.
Dehydrative glycosylation represents another strategy for forming glycosidic bonds. oup.com These methods activate the anomeric hydroxyl group directly, and the stereochemical outcome can be influenced by the choice of activating reagents and reaction conditions.
Furthermore, methods involving glycosyl triflates as highly reactive intermediates have been explored. bohrium.comcsic.es The anomerization of the triflate intermediate can be controlled to influence the final α/β ratio of the product. While often leading to high α-selectivity with weak nucleophiles, the mechanism is complex and sensitive to reaction parameters. bohrium.com
Strategic Use of Protecting Groups and Glycosyl Donors in Synthesis
The choice of protecting groups for the hydroxyl and carboxyl functions of the D-glucuronic acid donor is critical for directing the stereochemical outcome of the glycosylation reaction. acs.orgacs.org
Protecting Groups at C-2: As mentioned, the nature of the protecting group at the C-2 position has a profound impact on anomeric selectivity. Non-participating groups, such as benzyl (Bn) or other ethers, are essential for promoting the formation of the α-anomer. wikipedia.orgacs.org In contrast, participating groups like acetyl (Ac) or benzoyl (Bz) esters facilitate anchimeric assistance, leading predominantly to the formation of the 1,2-trans β-glycosidic bond. wikipedia.orgresearchgate.net
Protecting Groups at Other Positions (C-3, C-4, C-5): While the C-2 substituent is paramount for stereocontrol, the protecting groups on the other hydroxyls (C-3, C-4) and the carboxyl group (C-5) influence the reactivity of the glycosyl donor. mdpi.com Ester groups like acetates are common, but their removal often requires basic conditions, which can be problematic for sensitive aglycones. acs.orgacs.org Benzyl ethers are an alternative, though their removal via hydrogenolysis may not be compatible with all substrates. acs.org The carboxyl group is typically protected as a methyl or benzyl ester during glycosylation. acs.orgacs.org
Glycosyl Donors: The type of glycosyl donor also plays a crucial role.
Glycosyl Halides: Acetobromoglucuronate is a common glycosyl donor used in the Koenigs-Knorr reaction. wikipedia.orgrsc.org
Trichloroacetimidates: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions (e.g., using BF₃·OEt₂ or trimethylsilyl (B98337) triflate). mdpi.comrsc.org They are often preferred for their stability and high yields. rsc.org The reliability of the trichloroacetimidate (B1259523) method makes it a frequent choice for the synthesis of aryl glucuronides. rsc.orgrsc.org
Thioglycosides: These donors are activated by various thiophilic promoters and are valued for their stability, allowing for more complex, multi-step synthetic strategies. nih.gov
The strategic combination of a non-participating protecting group at C-2 with a suitable glycosyl donor and promoter is the cornerstone of synthesizing o-cresol α-D-glucuronide.
Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity
| C-2 Protecting Group | Mechanism | Predominant Anomer | Reference |
|---|---|---|---|
| Acetyl (Ac), Benzoyl (Bz) | Anchimeric Assistance (Neighboring Group Participation) | β (1,2-trans) | wikipedia.org |
| Benzyl (Bn), Methyl (Me) | Non-participating | α / β mixture or α | wikipedia.org |
Challenges and Innovations in Anomeric Control for o-Cresol Glucuronides
A significant challenge arises from the potential for side reactions. Under certain conditions, particularly with acetylated uronic acid derivatives, elimination can occur to form a Δ⁴,⁵-unsaturated byproduct. mdpi.comacs.org
Innovations in glycosylation chemistry are addressing these challenges. The development of new promoter systems, such as the combination of BF₃·OEt₂ and a base, allows for greater control over stereoselectivity. mdpi.com The investigation into the mechanism of glycosylation via triflate intermediates is providing deeper insights into how to manipulate reaction pathways to favor the kinetic α-product. bohrium.comcsic.es This research has shown that under certain conditions, the interconversion between α- and β-triflates can be controlled, and the global reaction rate can become dependent on the rate of triflate anomerization, offering a new handle for stereocontrol. csic.es
Another innovative approach involves the use of conformationally restricted glycosyl donors, where the ring is locked in a specific conformation by a cyclic protecting group, which can pre-dispose the donor towards a specific stereochemical outcome. researchgate.net
Spectroscopic and Chromatographic Techniques for Anomeric Purity Assessment
Following the synthesis, it is imperative to confirm the anomeric configuration and assess the purity of the o-cresol α-D-glucuronide. A combination of spectroscopic and chromatographic methods is employed for this purpose.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the anomeric configuration. helsinki.fi
¹H NMR: The anomeric proton (H-1) of the glucuronide ring provides key diagnostic information. For β-glucuronides, the H-1 and H-2 protons are typically in a trans-diaxial orientation, resulting in a large vicinal coupling constant (³J(H₁,H₂) ≈ 8-9 Hz). helsinki.fi In contrast, for α-glucuronides, the H-1 and H-2 protons are in an axial-equatorial relationship, leading to a much smaller coupling constant (³J(H₁,H₂) < 4 Hz). helsinki.fi The chemical shift of the anomeric proton is also indicative, with the α-anomer generally appearing at a lower field (higher ppm) than the β-anomer, although this can be influenced by the aglycone and solvent. acs.org
Chromatographic Techniques: Chromatographic methods are essential for separating the α- and β-anomers and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is widely used for the separation and quantification of glucuronide isomers. acs.orgnih.govacs.org By optimizing the stationary phase, mobile phase composition (often a mixture of acetonitrile (B52724) and an aqueous buffer), and gradient elution profile, baseline separation of the α- and β-anomers can often be achieved. currentseparations.comuliege.be UV detection is commonly used if the aglycone possesses a chromophore, as o-cresol does.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides both separation and mass information, confirming the identity of the product and its isomers. core.ac.uknih.gov While α- and β-anomers have identical mass spectra, the chromatographic separation allows for their individual detection and quantification. helsinki.fi
Table 2: Typical NMR Parameters for Anomeric Proton (H-1) in Glucuronides
| Anomer | Anomeric Proton (H-1) | ³J(H₁,H₂) Coupling Constant | Reference |
|---|---|---|---|
| α-Anomer | Equatorial | < 4 Hz | helsinki.fi |
| β-Anomer | Axial | ~ 8-9 Hz | helsinki.fi |
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating o-Cresol (B1677501) α-D-Glucuronide or its aglycone from complex mixtures prior to detection. The separation of cresol (B1669610) isomers, in particular, requires high-efficiency chromatographic systems. inchem.org
High-Performance Liquid Chromatography (HPLC) is a robust technique used for the analysis of cresol glucuronides. Commercial HPLC assays are available that facilitate the reliable and rapid determination of o-cresol and p-cresol (B1678582) following a chemical hydrolysis step. chromsystems.com In this common approach, the glucuronide and sulfate (B86663) conjugates in a sample are first converted to their free phenolic forms. chromsystems.com The subsequent analysis is often performed on an isocratic HPLC system paired with a fluorescence detector for enhanced sensitivity. chromsystems.com This method avoids potential issues associated with enzymatic cleavage, such as incomplete reactions or extended incubation times. chromsystems.com HPLC has also been utilized in quality control to assess the purity of o-Cresol beta-D-Glucuronide reference standards, with purities of >95% being reported. lgcstandards.com
Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC utilizing smaller particle-size columns, offers significant improvements in speed, resolution, and sensitivity for the analysis of o-cresol and its conjugates. In a method developed for quantifying o-cresol from hydrolyzed urine, separation was achieved using a reverse-phase BEH Phenyl column. irsst.qc.canih.gov UHPLC systems are frequently coupled with tandem mass spectrometry (UHPLC-MS/MS), providing a powerful tool for both separation and highly specific detection. irsst.qc.carsc.org For instance, a versatile UHPLC-MS/MS method was developed to quantify various metabolites, including p-cresol sulfate, achieving separation of compounds across a wide polarity range in under six minutes. rsc.org
Advanced Mass Spectrometry Detection for Quantification and Identification
Mass spectrometry (MS) is the preferred detection method for its high selectivity and sensitivity, enabling accurate quantification and confident identification of analytes.
LC-MS/MS is a powerful technique for the direct measurement of glucuronide metabolites in biological samples, often eliminating the need for the deconjugation step required by other methods. scispace.com However, for o-cresol, many established methods still employ an initial hydrolysis step followed by LC-MS/MS analysis of the liberated aglycone. irsst.qc.canih.gov
One such method for assessing toluene (B28343) exposure involves hydrolyzing urine samples, derivatizing the resulting free o-cresol with dansyl chloride, and analyzing the product by UPLC-MS/MS. irsst.qc.canih.gov The analysis is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. irsst.qc.ca This approach demonstrated a dynamic range of 0.4 to 40 µM, with a limit of detection (LOD) of 0.06 µM and a limit of quantitation (LOQ) of 0.21 µM. nih.gov The method's accuracy was established at 99%. irsst.qc.canih.gov
Table 1: Example of UPLC-MS/MS Parameters for o-Cresol Analysis (Post-Hydrolysis and Derivatization)
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | Reverse-phase BEH Phenyl | irsst.qc.canih.gov |
| Mass Spectrometry | ||
| Instrument | Triple Quadrupole | irsst.qc.ca |
| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.netresearchgate.net |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | irsst.qc.ca |
| MRM Transition (o-Cresol derivative) | m/z 342.1 → 171.0 | irsst.qc.ca |
| MRM Transition (Internal Std. derivative) | m/z 348.1 → 171.0 | irsst.qc.ca |
| Collision Energy (CE) | 24 eV | irsst.qc.ca |
| Method Performance | ||
| Limit of Detection (LOD) | 0.06 µM | irsst.qc.canih.gov |
| Limit of Quantitation (LOQ) | 0.21 µM | irsst.qc.canih.gov |
| Intraday Precision | 3.2% | irsst.qc.canih.gov |
This table is based on a method analyzing the dansyl chloride derivative of o-cresol.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for analyzing volatile compounds and is frequently used to measure cresol isomers in biological and environmental samples. cdc.govnih.gov Since o-Cresol α-D-Glucuronide itself is not volatile, GC-MS analysis requires a chemical hydrolysis step to cleave the glucuronide moiety and release the volatile o-cresol aglycone. cdc.govnih.gov
Following hydrolysis, the free cresol is extracted from the aqueous sample into an organic solvent. cdc.gov The extract is then injected into the GC-MS system. Separation of the cresol isomers is readily achieved on a gas chromatographic column. nih.gov The mass spectrometer provides highly selective detection, which is crucial for distinguishing o-cresol from its isomers (m- and p-cresol) and other interfering compounds present in the sample. cdc.gov For qualitative confirmation of o-cresol, specific mass-to-charge ratio (m/z) ions, such as m/z 107 and 77, are monitored. cdc.gov
Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples
Effective sample preparation is critical for accurate analysis, aiming to extract the analyte, remove interferences, and ensure compatibility with the analytical instrument. For o-Cresol α-D-Glucuronide, this is particularly important due to the complexity of matrices like urine and serum. nih.govnih.gov
The most common sample preparation strategy involves acid hydrolysis to liberate free o-cresol from its glucuronide and sulfate conjugates. nih.gov This is typically achieved by heating the sample with a concentrated mineral acid, such as hydrochloric acid (HCl), for 30 to 60 minutes. irsst.qc.canih.gov After hydrolysis, further steps may include derivatization, as seen with dansyl chloride to improve chromatographic behavior and sensitivity, or solvent extraction to transfer the analyte to a clean organic solvent. irsst.qc.cacdc.gov
A significant challenge in analyzing o-cresol in human urine is the presence of high concentrations of p-cresol, an isomer that originates from gut microbial metabolism. irsst.qc.ca These high levels of p-cresol can interfere with the accurate quantification of the much lower concentrations of o-cresol. irsst.qc.ca Matrix effects, where components of the sample other than the analyte suppress or enhance the instrument signal, are a major concern in LC-MS/MS analysis. scispace.com It is therefore essential to evaluate matrix effects during method development, often by comparing the analyte's response in the matrix extract to its response in a neat solvent. rsc.org Techniques like protein precipitation, liquid-liquid extraction, and ultrafiltration are employed to minimize these effects. researchgate.netnih.gov
Table 2: Summary of Sample Preparation Techniques for Cresol Glucuronide Analysis
| Step | Description | Purpose | Matrix | Reference |
|---|---|---|---|---|
| Hydrolysis | Heating with concentrated acid (e.g., HCl) at ~95°C for 30-60 min. | Cleave glucuronide and sulfate bonds to release free cresol. | Urine, Serum | chromsystems.comirsst.qc.canih.govnih.gov |
| Protein Precipitation | Addition of an organic solvent like acetonitrile (B52724) or methanol. | Remove proteins from plasma or serum samples. | Serum, Plasma | researchgate.netnih.gov |
| Derivatization | Reaction with an agent like dansyl chloride. | Improve chromatographic properties and detection sensitivity. | Urine | irsst.qc.canih.gov |
| Extraction | Liquid-liquid extraction with a solvent like methylene (B1212753) chloride. | Transfer analyte to a cleaner solvent, concentrating the sample. | Urine | cdc.gov |
| Ultrafiltration | Using a membrane to remove high molecular weight compounds (e.g., proteins). | Deproteinate samples prior to injection. | Serum | nih.gov |
| Stabilization | Addition of a buffer post-hydrolysis. | Adjust pH and stabilize the analyte before injection. | Urine | chromsystems.com |
Development and Application of Stable Isotope-Labeled Standards for Quantitative Analysis
The accurate quantification of o-Cresol α-D-Glucuronide in complex biological matrices is essential for understanding its metabolic fate and biological significance. Stable isotope dilution analysis (SIDA) coupled with mass spectrometry has become the gold standard for such quantitative studies. researchgate.net This approach involves the use of a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS). These SIL internal standards have nearly identical physicochemical properties to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. researchgate.netnebiolab.com This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to high accuracy and precision in quantitative measurements. researchgate.netnebiolab.com
The development of such methods for o-Cresol α-D-Glucuronide involves two key stages: the synthesis of a suitable stable isotope-labeled internal standard and the validation of the analytical methodology, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis of Stable Isotope-Labeled o-Cresol α-D-Glucuronide
While specific literature detailing the synthesis of stable isotope-labeled o-Cresol α-D-Glucuronide is limited, the synthesis would theoretically follow established methods for producing labeled glucuronides. The process generally involves the reaction of a labeled aglycone (o-cresol) with a protected glucuronic acid donor. The stable isotopes are typically incorporated into the o-cresol moiety. Commonly used stable isotopes include deuterium (B1214612) (D) and carbon-13 (¹³C). artmolecule.frchempep.com
For instance, the synthesis of a deuterated standard, such as o-Cresol-d7 α-D-Glucuronide, would likely start with a commercially available deuterated o-cresol. While the beta-anomer is more commonly documented, the synthesis of the alpha-anomer would involve stereoselective glycosylation techniques favoring the α-linkage.
Similarly, a ¹³C-labeled standard, like o-Cresol-(¹³C₆) α-D-Glucuronide, would be synthesized from ¹³C-labeled o-cresol. irsst.qc.ca The synthesis of labeled glucuronides can be a multi-step process that is often time-consuming with variable yields. scispace.com
Application in Quantitative Analysis
The primary application of stable isotope-labeled o-Cresol α-D-Glucuronide is as an internal standard in LC-MS/MS methods for its precise quantification in biological samples such as urine and plasma. In a typical workflow, a known amount of the SIL internal standard is added to the biological sample at the beginning of the sample preparation process. nih.gov
For the analysis of total o-cresol (including the glucuronide and sulfate conjugates), a hydrolysis step (acidic or enzymatic) is often employed to release the free o-cresol, which is then derivatized and analyzed. irsst.qc.ca In such cases, a labeled o-cresol standard (e.g., o-Cresol-¹³C₆) is used. irsst.qc.ca However, for the direct quantification of the intact glucuronide, the labeled glucuronide standard is essential.
The development of a quantitative LC-MS/MS method would involve optimizing several parameters, including the chromatographic separation and the mass spectrometric detection.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of o-Cresol α-D-Glucuronide
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| Column | Reversed-phase C18 or Phenyl column (e.g., BEH Phenyl) |
| Mobile Phase | A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetateB: Acetonitrile or Methanol with 0.1% formic acid |
| Elution | Gradient elution |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 35 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Precursor Ion (m/z 283.1) → Product Ion (e.g., m/z 107.1 for o-cresol fragment) |
| MRM Transition (IS, e.g., ¹³C₆) | Precursor Ion (m/z 289.1) → Product Ion (e.g., m/z 113.1 for labeled o-cresol fragment) |
Note: The specific MRM transitions would need to be empirically determined and optimized.
Method validation is a critical step to ensure the reliability of the analytical data. This involves assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. While specific data for o-Cresol α-D-Glucuronide is not widely published, the following table illustrates typical validation results for the quantification of related cresol conjugates.
Table 2: Representative Method Validation Findings for Quantitative Analysis of Cresol Metabolites
| Validation Parameter | Typical Performance Metric |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Compensated by the stable isotope-labeled internal standard |
These values are representative and based on published methods for related analytes like p-cresol glucuronide and o-cresol. irsst.qc.caresearchgate.net
The use of stable isotope-labeled standards like o-Cresol-(¹³C₆) α-D-Glucuronide or o-Cresol-d₇ α-D-Glucuronide is indispensable for the accurate and precise measurement of this metabolite in complex biological matrices, thereby facilitating a better understanding of its role in various physiological and pathological processes.
Biological Fate and Mechanistic Interactions of O Cresol Alpha D Glucuronide
Disposition and Distribution Studies in In Vivo Model Systems
The disposition and distribution of o-Cresol (B1677501) α-D-Glucuronide are intrinsically linked to the metabolism of its parent compound, o-cresol. Following oral administration in animal models such as rabbits, cresols are primarily metabolized through conjugation with glucuronic acid and inorganic sulfate (B86663). who.int These conjugated metabolites, including o-Cresol α-D-Glucuronide, are ionized at physiological pH, which limits their reabsorption in the kidneys and promotes their excretion in urine. who.int In rabbits, a significant portion of an oral cresol (B1669610) dose, between 60-72%, is recovered in the urine as a glucuronide conjugate. who.int
While specific distribution data for o-Cresol α-D-Glucuronide is limited, cresols, in general, are distributed to all major organs. who.int The primary route of elimination for cresols and their conjugates from the body is through renal excretion. who.int Only a very small fraction, around 1-2%, of the administered cresol dose is found in the urine as the unconjugated, free form. who.int The rapid and extensive absorption of cresols through the gastrointestinal tract, followed by efficient metabolism and excretion of conjugates like o-Cresol α-D-Glucuronide, is a key feature of their biological fate. who.int
| Metabolite | Percentage of Dose Recovered in Urine | Reference |
|---|---|---|
| Ether Glucuronide | 60-72% | who.int |
| Ethereal Sulfate | 10-15% | who.int |
| Unconjugated Free Cresol | 1-2% | who.int |
In Vitro Investigations into Biological Activity and Cellular Interactions
In vitro studies have been instrumental in elucidating the biological activity and cellular interactions of cresol glucuronides. Research has shown that subtle differences in cell toxicity exist between the glucuronides of the isomeric cresols (o-, m-, and p-methylphenol). rsc.org The synthesis of o-, m-, and p-cresyl glucuronides for toxicity testing has revealed these subtle distinctions, with the o-isomer showing particular differences. rsc.org
The formation of o-Cresol α-D-Glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which are abundant in the liver. nih.gov These enzymes conjugate o-cresol with glucuronic acid, increasing its water solubility and facilitating its excretion. nih.gov In vitro systems, such as liver microsomes and precision-cut liver slices, have been used to study the metabolism of cresols and have demonstrated that they can be metabolized to reactive intermediates that bind to proteins. who.intcdc.gov
The transport of glucuronide conjugates across cellular membranes is a critical aspect of their disposition. Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), play a significant role in the excretion of these metabolites from cells into the bile or urine. frontiersin.org While specific studies on o-Cresol α-D-Glucuronide transport are not extensively detailed, the general mechanisms for glucuronide transport are well-established. frontiersin.org
Role of Microbial Beta-Glucuronidases in Enterohepatic Circulation and Hydrolysis
Microbial β-glucuronidases, enzymes produced by gut bacteria, play a crucial role in the enterohepatic circulation of compounds that undergo glucuronidation, including o-Cresol α-D-Glucuronide. mdpi.comfrontiersin.org After being conjugated in the liver and excreted into the bile, these glucuronides enter the intestinal tract. athenslab.gr Here, gut bacteria possessing β-glucuronidase activity can hydrolyze the glucuronide conjugate, cleaving the glucuronic acid moiety and releasing the parent aglycone, in this case, o-cresol. mdpi.comathenslab.gr
This deconjugation process allows the more lipophilic o-cresol to be reabsorbed from the intestine into the bloodstream, effectively creating a cycle of enterohepatic circulation. mdpi.com This can lead to multiple peaks in the excretion of the compound and prolong its presence in the body. escholarship.org The activity of these microbial enzymes is significant, as they can reverse the detoxification process carried out by the host's liver. nih.gov A wide range of bacterial phyla found in the human gut, including Firmicutes, Bacteroidetes, Verrucomicrobia, and Proteobacteria, are known to produce β-glucuronidases. nih.gov
Exploration of Specific Molecular Mechanisms and Receptor Interactions
While the parent compound, p-cresol (B1678582), has been shown to interact with various receptors and kinases, the direct molecular interactions of o-Cresol α-D-Glucuronide are less understood. plos.org Generally, glucuronide conjugates are considered biologically inert waste products destined for excretion. nih.gov However, emerging evidence suggests that this may not always be the case. nih.govrsc.org
For instance, the related compound p-cresol glucuronide has been found to be biologically active at the blood-brain barrier, where it can act as an antagonist at the lipopolysaccharide receptor TLR4. nih.govresearchgate.net This finding challenges the traditional view of glucuronides as simply inactive metabolites and suggests they can have specific molecular interactions. nih.gov While similar specific receptor interactions for o-Cresol α-D-Glucuronide have not been detailed, the potential for biological activity cannot be entirely dismissed. The formation of o-Cresol α-D-Glucuronide itself is a result of a specific molecular mechanism involving the catalytic action of P450 enzymes and subsequent glucuronidation. dtu.dk
Comparative Mechanistic Studies with other Cresol Glucuronide Isomers and Analogues
Comparative studies of cresol isomers (o-, m-, and p-cresol) and their glucuronides have revealed important mechanistic differences. In vitro studies have shown that there are subtle differences in the cellular toxicity between the glucuronides of the different cresol isomers. rsc.org The position of the methyl group on the phenol (B47542) ring influences their metabolic fate and biological effects. rsc.org
For example, p-cresol is a well-known uremic toxin, and its metabolites, p-cresol sulfate and p-cresol glucuronide, accumulate in patients with chronic kidney disease. nih.gov In vitro studies using HepaRG cells have shown that exogenously administered p-cresol is more toxic than its glucuronide and sulfate conjugates at equimolar concentrations. nih.govnih.gov Furthermore, p-cresol glucuronide was found to be the predominant metabolite generated in these cells, and inhibiting its formation led to increased cellular toxicity from p-cresol. nih.gov
Comparative Biochemistry and Theoretical Aspects of Cresol Glucuronide Isomers
Differential Metabolic Processing and Excretion Profiles of o-, m-, and p-Cresol (B1678582) Glucuronides
The metabolic fate of cresol (B1669610) isomers (ortho-, meta-, and para-cresol) is characterized by extensive phase II conjugation, primarily through glucuronidation and sulfation, prior to their elimination from the body. drugbank.comresearchgate.net These processes, which occur mainly in the liver and to some extent in the intestinal wall, convert the more lipophilic cresols into water-soluble conjugates that are readily excreted in the urine. drugbank.comhmdb.cacdc.gov However, the specific pathway and its efficiency differ significantly between the isomers and can also vary across species.
In humans, cresols are absorbed, metabolized, and their conjugates appear in the urine. cdc.gov For instance, p-cresol, which can be an endogenous product of tyrosine metabolism by gut microbiota, is excreted as both p-cresyl sulfate (B86663) and p-cresyl glucuronide. hmdb.caoecd.org While sulfation is often the predominant pathway for p-cresol in humans under normal conditions, the balance can shift towards glucuronidation in certain disease states like advanced kidney disease. hmdb.canih.gov One study involving oral administration of a creosote (B1164894) solution to human volunteers showed that 100% of the administered p-cresol dose was recovered in the urine as its glucuronide and sulfate conjugates. uzh.ch After 30 minutes, the maximum serum concentration for p-cresol glucuronide was found to be approximately twice that of p-cresol sulfate. uzh.ch o-Cresol (B1677501), often measured as a biomarker for toluene (B28343) exposure, is also metabolized and excreted as glucuronide and sulfate conjugates. irsst.qc.ca
Studies in rats have provided more detailed comparisons between the isomers. Research has shown that m-cresol (B1676322) is more readily metabolized to its sulfate conjugate, whereas p-cresol preferentially undergoes glucuronidation. researchgate.netnih.gov This differential processing leads to distinct pharmacokinetic profiles; the concentration ratio of m-cresol sulfate was consistently higher than m-cresol glucuronide in the blood of rats, while the opposite was true for the p-isomer. nih.gov The primary enzymes responsible for the glucuronidation of p-cresol in humans have been identified as UDP-glucuronosyltransferases (UGT) 1A6 and 1A9, with UGT1A6 playing the predominant role in the liver. nih.govnih.gov The specific UGT isoforms that preferentially metabolize o-cresol and m-cresol are less defined, but the position of the methyl group is a critical factor in determining enzyme affinity and conjugation efficiency.
The primary route of excretion for these cresol conjugates is via the kidneys into the urine. drugbank.com The addition of the glucuronic acid moiety increases the ionization of the compound at physiological pH, which in turn reduces renal reabsorption and enhances its elimination. drugbank.com While some biliary excretion and subsequent enterohepatic circulation can occur, urinary excretion is the main clearance pathway. drugbank.comuzh.ch
| Cresol Isomer | Primary Conjugation Pathway (in Rats) | Key Human UGT Enzymes (for p-Cresol) | Primary Excretion Route |
|---|---|---|---|
| o-Cresol | Glucuronidation & Sulfation | Not specifically detailed in searches | Renal (Urine) |
| m-Cresol | Sulfation researchgate.netnih.gov | Not specifically detailed in searches | Renal (Urine) |
| p-Cresol | Glucuronidation researchgate.netnih.gov | UGT1A6 (major), UGT1A9 (minor) nih.gov | Renal (Urine) |
Comparative Biological Reactivity and Mechanistic Activity Profiles of Isomers
Once formed, the glucuronide conjugates of cresol isomers are not merely inert waste products; they possess their own distinct biological activities. rsc.org While glucuronidation is generally a detoxification pathway that reduces the toxicity of the parent cresol, the resulting metabolites can still interact with cellular systems. nih.govmdpi.com Research indicates that subtle but significant differences in biological reactivity exist among the o-, m-, and p-cresol glucuronide isomers. rsc.orgrsc.org
Much of the available research has focused on p-cresol glucuronide (pCG) due to its role as a uremic toxin that accumulates in patients with chronic kidney disease. nih.govbiorxiv.org Studies have shown that pCG is biologically active and can exert cellular toxicity. nih.govmdpi.com For example, in primary cultures of human hepatocytes, exposure to pCG was found to significantly decrease cell viability and mitochondrial membrane potential. mdpi.com In another study, pCG was shown to enhance the oxidative burst activities in leukocytes. mdpi.com However, when compared directly to its parent compound, p-cresol, the glucuronide conjugate is considerably less toxic. In HepaRG cells, exogenously applied p-cresol glucuronide was significantly less effective at inducing oxidative stress, depleting glutathione, and causing cell necrosis than an equimolar concentration of p-cresol. nih.gov
A key recent finding is that p-cresol glucuronide may play a role in modulating the integrity of the blood-brain barrier (BBB). biorxiv.org An in-vivo study in mice demonstrated that pCG reduced BBB permeability. Further in-vitro experiments suggested that pCG may act as an antagonist at the Toll-like receptor 4 (TLR4), a principal receptor for bacterial lipopolysaccharide (LPS), thereby preventing the permeabilizing effects of endotoxins on brain endothelial cells. biorxiv.org
| Compound | Model System | Observed Biological Effect | Reference |
|---|---|---|---|
| p-Cresol Glucuronide | Human Hepatocytes (Primary Culture) | Reduced cell viability and mitochondrial membrane potential. | mdpi.com |
| p-Cresol Glucuronide | Human Leukocytes (ex vivo) | Enhanced oxidative burst activity. | mdpi.com |
| p-Cresol Glucuronide | HepaRG Cells | Less toxic (oxidative stress, necrosis) than parent p-cresol. | nih.gov |
| p-Cresol Glucuronide | Mice (in vivo), hCMEC/D3 cells (in vitro) | Reduced blood-brain barrier permeability; potential TLR4 antagonism. | biorxiv.org |
| o-, m-, p-Cresol Glucuronides | 293 Human Embryonic Kidney Cells | Subtle differences in cell toxicity observed between isomers. | rsc.orgrsc.org |
Structure-Activity Relationship (SAR) Analysis of o-Cresol alpha-D-Glucuronide and Related Conjugates
Structure-Activity Relationship (SAR) analysis helps to predict the biological activity of a molecule based on its chemical structure. collaborativedrug.com For phenolic glucuronides, including this compound, the key structural features influencing bioactivity are the characteristics of the phenolic (aglycone) portion and the glucuronide moiety itself.
The position of the substituent on the phenol (B47542) ring is a critical determinant of metabolic processing and subsequent biological activity. nih.govnih.gov The substitution pattern (ortho, meta, or para) on the cresol ring directly impacts which UGT isoforms will catalyze the glucuronidation reaction. nih.gov Studies on other phenolic compounds, such as hydroxyflavones, have demonstrated that UGT enzymes have distinct positional preferences. For example, UGT1A9 shows broad substrate specificity, whereas other isoforms may only metabolize phenols with a hydroxyl group at a specific position. nih.gov The steric hindrance caused by the methyl group in o-cresol, being adjacent to the hydroxyl group, likely influences its interaction with the active site of UGT enzymes compared to the less hindered m- and p-isomers. This can affect the rate and extent of o-cresol glucuronide formation.
The specific stereochemistry of the glycosidic bond (alpha vs. beta) is also crucial. In human metabolism, the product is the β-D-glucuronide. rsc.org The alpha-D-glucuronide specified in the subject heading is a non-physiological isomer, and its interactions would differ from the natural metabolite. However, focusing on the aglycone's structure, the ortho-position of the methyl group in this compound places it in proximity to the glucuronide linkage. This positioning can influence the molecule's conformation and its ability to fit into the binding pockets of proteins, potentially leading to a different biological activity profile compared to its m- and p-counterparts, where the methyl group is more distant from the linkage. acs.orgwhiterose.ac.uk SAR studies on other compounds have shown that even small changes to the phenolic portion can lead to significant differences in cellular permeability and potency. researchgate.net
Theoretical Modeling of o-Cresol Glucuronide Interactions
Theoretical modeling and computational chemistry provide powerful tools to investigate and predict how a molecule like o-cresol glucuronide might interact with biological targets at an atomic level. While specific modeling studies for this compound are not prominent in the reviewed literature, research on the closely related p-cresol glucuronide (pCG) provides a framework for the types of interactions that can be modeled.
One area of investigation is the binding of cresol glucuronides to plasma proteins. For example, the binding properties of pCG to human serum albumin (HSA) have been studied. nih.gov Using ultrafiltration data and fitting it to a theoretical model assuming one binding site, researchers estimated an association constant and stoichiometry, concluding that pCG did not compete for the main drug-binding sites (Sudlow's site I or II) on albumin. nih.gov Similar computational docking and molecular dynamics simulations could be applied to o-cresol glucuronide to predict its binding affinity and preferred binding location on HSA, which would be crucial for understanding its pharmacokinetics and distribution.
Another application of theoretical modeling is in predicting interactions with cellular receptors. The finding that pCG may act as a TLR4 antagonist was derived from experimental results but could be further explored using computational methods. biorxiv.org Molecular docking simulations could be performed to model the binding of o-, m-, and p-cresol glucuronide to the TLR4 receptor complex. Such models could predict the binding energy for each isomer, identify key amino acid residues involved in the interaction, and explain why one isomer might be a more potent antagonist than another. This would provide a structural basis for the observed differences in biological reactivity.
Finally, theoretical models can be used to study the interaction of cresol glucuronides with metabolic enzymes and transporters. frontiersin.org Modeling the docking of the three cresol isomers into the active sites of UGT1A6 and UGT1A9 could help explain the differential rates of glucuronidation observed experimentally. nih.gov Similarly, modeling interactions with renal transporters like Organic Anion Transporters (OATs) could elucidate potential differences in their excretion profiles.
Future Directions in Academic Research on O Cresol Alpha D Glucuronide
Application of Systems Biology and Multi-Omics Approaches
The integration of o-Cresol (B1677501) alpha-D-Glucuronide research into wider biological frameworks using systems biology and multi-omics approaches represents a significant frontier. usp.bruniversityofgalway.iefrontiersin.org These methods facilitate the concurrent analysis of a wide array of biological molecules, offering a more complete picture of the metabolite's effects. usp.bruniversityofgalway.ie The central idea is that complex diseases often arise from intricate interactions across different biological layers, not just changes in a single one. usp.br
Future studies will likely employ metabolomics, proteomics, and transcriptomics to delineate the complex web of interactions involving o-Cresol alpha-D-Glucuronide. Untargeted metabolomics, for instance, can uncover novel downstream metabolites or pathways influenced by variations in this compound concentrations. This could reveal previously unknown links between o-cresol exposure and distinct metabolic signatures.
Multi-omics data is also critical for validating findings across different platforms, such as a genetic variant leading to changes in transcripts, proteins, and metabolites. frontiersin.org By merging metabolomic data with proteomic and transcriptomic analyses, researchers can construct detailed models of its mechanisms of action. This will be especially vital for understanding its role in complex conditions where microbial and host metabolism are intertwined. biorxiv.orgnih.govmdpi.com
Table 1: Potential Multi-Omics Applications in this compound Research
| Omics Approach | Application in this compound Research | Potential Discoveries |
|---|---|---|
| Metabolomics | Identifying and quantifying metabolites affected by this compound. nih.gov | Uncovering new metabolic pathways and biomarkers linked to o-cresol exposure. |
| Proteomics | Analyzing changes in protein expression in response to this compound. frontiersin.org | Understanding the molecular targets and cellular processes influenced by the compound. |
| Transcriptomics | Measuring gene expression profiles altered by this compound. biorxiv.orgnih.gov | Elucidating the genetic and regulatory networks that the metabolite modulates. |
| Integrative Omics | Combining data from various omics platforms to build comprehensive models. usp.brfrontiersin.org | Gaining a holistic view of the biological effects of this compound, from genetic to metabolic levels. |
Advancements in Enzymatic and Biotechnological Synthesis for Research Reagents
A significant hurdle in the study of this compound is the limited availability of the pure compound for research. Future progress in enzymatic and biotechnological synthesis aims to overcome this obstacle. researchgate.net
While chemical synthesis of glucuronides is possible, it often involves multiple, challenging steps. au.dkarkat-usa.org An alternative, enzymatic synthesis using UDP-glucuronosyltransferases (UGTs), offers a more direct and specific method for producing this compound. researchgate.nettxst.edu Biotechnological methods, such as using recombinant microbes to express human UGT enzymes, are also being explored for the synthesis of glucuronides. researchgate.net These advancements will facilitate not only fundamental research but also the creation of analytical standards necessary for metabolomics studies. ljmu.ac.ukwhiterose.ac.ukacs.orgacs.org
Recent developments include "extended scaffold" approaches that could lead to a universal method for producing O-aryl glucuronides. au.dkrsc.org This involves performing the challenging glucuronidation step on a precursor molecule, followed by simpler chemical reactions to attach the desired drug or compound. au.dkrsc.org
Development of Novel Analytical Tools for In Situ and Real-Time Monitoring
To fully grasp the dynamics of this compound within living systems, the development of new analytical tools for in situ and real-time monitoring is essential. frontiersin.orgrsc.orgdcu.ie Current techniques, which often involve chromatography and mass spectrometry, require sample collection and processing, potentially missing the rapid changes in the metabolite's concentration and location within a biological system. nih.gov
Future research is anticipated to concentrate on creating biosensors that can detect this compound directly in biological fluids like blood or urine. rsc.orgdcu.ie These sensors might utilize enzymatic reactions or antibody-based recognition to provide continuous or near-continuous measurements. rsc.orgdcu.ie For example, some systems use the enzyme β-D-glucuronidase, which hydrolyzes glucuronides to produce a fluorescent signal that can be measured in real-time. rsc.orgresearchgate.net
Additionally, progress in imaging technologies, such as mass spectrometry imaging, could allow for the visualization of this compound distribution within tissues. nih.gov This would offer unparalleled insights into its localization and potential areas of activity or accumulation.
Elucidation of Complete Mechanistic Pathways in Complex Biological Systems
Although this compound is recognized as a detoxification product, its full mechanistic function in complex biological systems is not yet completely understood. researchgate.net Future investigations will likely aim to explore its potential bioactivity and signaling roles beyond that of a simple metabolite. nih.gov
A key focus will be its interactions with cellular transporters and receptors. Understanding how this compound moves across cell membranes is fundamental to comprehending its distribution and possible intracellular activities. Research into its analog, p-cresol (B1678582) glucuronide (pCG), has shown that such metabolites can have biological effects, for instance by interacting with receptors like TLR4. biorxiv.orgnih.gov This suggests that this compound might also modulate cellular functions through similar mechanisms.
The influence of the gut microbiome on o-cresol metabolism and the subsequent formation and breakdown of this compound is another vital area for future studies. ljmu.ac.ukwhiterose.ac.ukacs.orgacs.org The complex interplay between microbial and host enzymes in determining the fate of o-cresol and its metabolites requires more in-depth research to fully grasp its physiological impacts. mdpi.com
Q & A
What analytical methods are commonly used to detect and quantify o-Cresol alpha-D-Glucuronide in biological matrices?
Basic Research Question
The primary methods include gas chromatography-mass spectrometry (GC-MS) with acid hydrolysis to cleave glucuronide conjugates into free o-cresol, followed by derivatization and separation using polar capillary columns (e.g., DB-WAX) to resolve o-cresol from m/p-cresol isomers . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for direct quantification without hydrolysis, particularly in plasma and dried blood spots (DBS), leveraging selective ion transitions for glucuronide-specific fragments .
Advanced Research Question How can matrix effects from biological samples (e.g., urine, plasma) be minimized during this compound analysis? Methodological solutions include using isotopically labeled internal standards (e.g., deuterated o-cresol) to correct for ionization suppression and optimizing solid-phase extraction (SPE) protocols with mixed-mode sorbents to reduce interference from endogenous compounds. Evidence from urine studies highlights the necessity of validating synthetic urine against human urine due to column fouling risks .
How does this compound serve as a biomarker for toluene exposure, and what are its limitations?
Basic Research Question
o-Cresol glucuronide is a secondary biomarker for toluene exposure, as free o-cresol is excreted in urine after glucuronidase activity. Reference thresholds include ACGIH-TLV (0.3 mg/g creatinine) and DFG-BAT (1.5 mg/L) . However, its specificity is limited by endogenous production from gut microbiota and co-exposure to cresol isomers .
Advanced Research Question What statistical approaches address non-detects and skewed distributions in correlating urinary o-Cresol glucuronide with toluene exposure? Maximum likelihood (ML) estimation and multiple imputation methods outperform substitution (e.g., LOD/2) in handling non-detects, as demonstrated in studies correlating o-cresol with hippuric acid. Bivariate normality assumptions often fail, necessitating non-parametric or robust correlation tests .
What experimental designs optimize the synthesis of o-Cresol derivatives like cyclohexyl-o-cresol?
Basic Research Question
Factorial designs are used to evaluate key variables: temperature (60–120°C), molar ratio of o-cresol to cyclohexanol (1:1–1:3), and catalyst concentration (0.5–2.5 wt%). Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing side products .
Advanced Research Question How do interactions between factors (e.g., temperature × catalyst loading) influence isomer selectivity in o-Cresol alkylation? Advanced DOE (Design of Experiments) with central composite designs reveals nonlinear interactions, where higher temperatures favor cyclohexyl-o-cresol but risk dealkylation. Contour plots and ANOVA are critical for identifying significant interaction terms .
How can contradictory data on o-Cresol degradation efficiencies in wastewater treatment be resolved?
Basic Research Question
Discrepancies in reported degradation rates (e.g., 300–900 ppm residual o-Cresol) arise from variations in reactor configurations (e.g., granular airlift vs. batch systems) and microbial consortia . Standardizing hydraulic retention time (HRT) and shock-loading protocols improves comparability .
Advanced Research Question What mechanisms explain the apparent isomerization of o-Cresol to p-Cresol under thermal or microbial treatment? Pyrolysis studies suggest radical-mediated isomerization at >800°C, while microbial pathways may involve cytochrome P450 enzymes. Isotopic labeling (e.g., ¹³C-o-Cresol) and intermediate trapping are required to validate hypotheses .
What challenges arise in sample preparation for o-Cresol glucuronide analysis, and how are they mitigated?
Basic Research Question
Acid hydrolysis (6M HCl, 90°C, 1 hr) is standard for deconjugating glucuronides but risks degrading labile o-Cresol derivatives. Enzymatic hydrolysis (β-glucuronidase) is gentler but requires pH and temperature optimization to avoid matrix interference .
Advanced Research Question How can co-eluting urinary metabolites (e.g., p-Cresol glucuronide) be resolved chromatographically? Employing ultrahigh-performance LC (UHPLC) with superficially porous particles (e.g., HSS C18 SB) improves resolution. Alternative approaches include post-column derivatization or differential mobility spectrometry (DMS) to separate isomers .
How do extraction techniques influence the recovery of o-Cresol from complex environmental samples?
Basic Research Question
Liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) achieves >85% recovery from aqueous matrices, while solid-phase microextraction (SPME) is preferred for volatile cresols in air samples .
Advanced Research Question What computational models predict the selectivity of hydrophobic deep eutectic solvents (HDES) for o-Cresol extraction? COSMO-RS simulations correlate selectivity (S) with hydrogen-bonding capacity and σ-profiles. Experimental validation shows HDES outperforms traditional solvents for m/p-Cresol, but o-Cresol requires tailored solvent compositions .
What are the key considerations in designing bioremediation studies for o-Cresol-contaminated environments?
Basic Research Question
Bioaugmentation with Pseudomonas spp. or Rhodococcus strains enhances degradation in aerobic reactors. Critical parameters include dissolved oxygen (>2 mg/L), pH (6.5–7.5), and acclimatization periods to microbial consortia .
Advanced Research Question How do microbial community dynamics shift under mixed-substrate conditions (e.g., o-Cresol + ammonium)? Metatranscriptomic profiling reveals substrate prioritization, where ammonium oxidation suppresses o-Cresol degradation genes. Quorum sensing inhibitors or staged feeding strategies can mitigate this .
What analytical validation criteria are essential for o-Cresol glucuronide assays in clinical research?
Basic Research Question
Key parameters include linearity (R² >0.99), precision (CV <15%), accuracy (85–115%), and stability under storage conditions (-80°C for plasma; <6°C for urine) .
Advanced Research Question How do hemolysis or lipemia affect o-Cresol glucuronide quantification in DBS (dried blood spots)? Hemoglobin increases ion suppression in positive ESI mode, necessitating matrix-matched calibration. Lipid removal via SPE or phospholipid depletion columns mitigates this .
What novel applications exist for o-Cresol derivatives in material science?
Basic Research Question
o-Cresol-formaldehyde resins are precursors for high-temperature adhesives, with curing kinetics studied via differential scanning calorimetry (DSC) and FTIR .
Advanced Research Question How does alkylation of o-Cresol enhance the thermal stability of polyphenylene ether (PPE) polymers? Branching via cyclohexylation reduces crystallinity, improving thermal degradation resistance. Near-infrared (NIR) spectroscopy combined with adaptive elastic net (AEN) modeling quantifies structural modifications .
How can conflicting data on o-Cresol toxicity mechanisms be reconciled?
Basic Research Question
Discrepancies arise from model systems (e.g., in vitro vs. in vivo) and exposure durations. Standardized OECD guidelines recommend 28-day rodent studies with histopathological endpoints .
Advanced Research Question What omics approaches elucidate the role of o-Cresol glucuronide in mitochondrial dysfunction? Metabolomic profiling (LC-QTOF-MS) and RNA-seq identify disruptions in TCA cycle intermediates and electron transport chain (ETC) genes, validated via Seahorse extracellular flux analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
